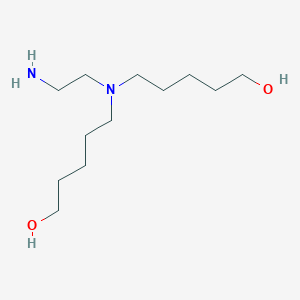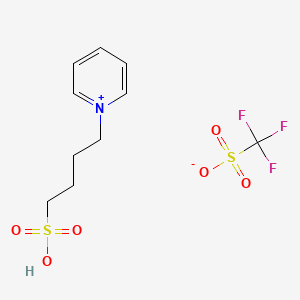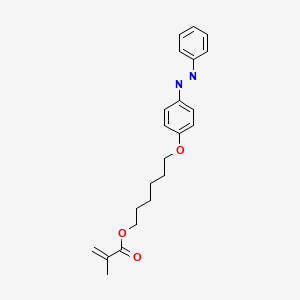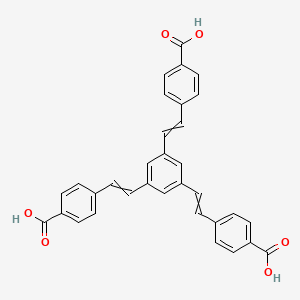
5,5'-((2-Aminoethyl)azanediyl)bis(pentan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): is a chemical compound with the molecular formula C12H28N2O2 It is characterized by the presence of two pentanol groups connected via a 2-aminoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) typically involves the reaction of 2-aminoethanol with 1-bromopentane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the bromine atom of 1-bromopentane, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-aminoethanol, 1-bromopentane
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Catalyst: Potassium carbonate (as a base)
Industrial Production Methods
In an industrial setting, the production of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Scientific Research Applications
5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its effects are mediated through these interactions, which can modulate enzyme activity and cellular processes.
Comparison with Similar Compounds
- 5,5’-((2-Hydroxyethyl)azanediyl)bis(pentan-1-ol)
- 5,5’-((2-Methylaminoethyl)azanediyl)bis(pentan-1-ol)
- 5,5’-((2-Diethylaminoethyl)azanediyl)bis(pentan-1-ol)
Comparison:
- 5,5’-((2-Hydroxyethyl)azanediyl)bis(pentan-1-ol): Similar structure but with a hydroxyl group instead of an amino group, leading to different reactivity and applications.
- 5,5’-((2-Methylaminoethyl)azanediyl)bis(pentan-1-ol): Contains a methylamino group, which affects its basicity and interaction with other molecules.
- 5,5’-((2-Diethylaminoethyl)azanediyl)bis(pentan-1-ol): Features a diethylamino group, resulting in increased steric hindrance and altered chemical properties.
Uniqueness: 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol)
Properties
IUPAC Name |
5-[2-aminoethyl(5-hydroxypentyl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2O2/c13-7-10-14(8-3-1-5-11-15)9-4-2-6-12-16/h15-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFGPKHQWRZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCCCO)CCN)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)

![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
![2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8234092.png)
![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)



![2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile](/img/structure/B8234130.png)
